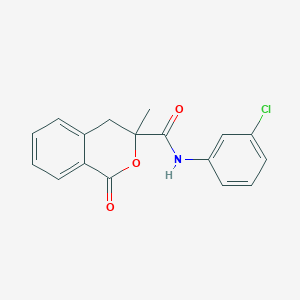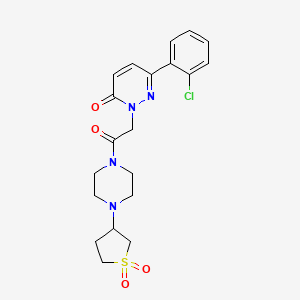![molecular formula C12H17N3OS B12151334 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B12151334.png)
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol typically involves multiple steps. One common route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by reacting 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butan-1-ol moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-one
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoic acid
- N-(1-benzyl-3-pyrrolidinyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol stands out due to its unique combination of the thieno[2,3-d]pyrimidine core and the butan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N3OS |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H17N3OS/c1-4-9(5-16)15-11-10-7(2)8(3)17-12(10)14-6-13-11/h6,9,16H,4-5H2,1-3H3,(H,13,14,15) |
InChI Key |
HPTRVVRQJJBBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C(=C(SC2=NC=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B12151254.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12151256.png)
![9-Bromo-5-(4-ethoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12151260.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151265.png)
![1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propox yphenyl)-3-pyrrolin-2-one](/img/structure/B12151268.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide](/img/structure/B12151272.png)
![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12151274.png)


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12151302.png)
![(5Z)-3-butan-2-yl-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12151313.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide](/img/structure/B12151331.png)

![4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12151339.png)
